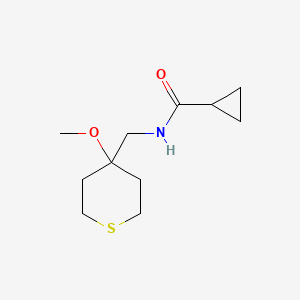

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with methoxyphenyl substituents, has been reported using a straightforward approach. These compounds were synthesized and characterized by various spectroscopic techniques, such as IR and 1H-NMR spectroscopy . Similarly, the synthesis of N-methoxy-N-methylcyanoformamide, a reagent that can facilitate the formation of β-keto Weinreb amides, was achieved from trimethylsilyl cyanide and N-methoxy-N-methylcarbamoylimidazole . This reagent is particularly useful for one-pot preparations of carbonyl-containing compounds from lithium enolates and organometallic species. Additionally, a range of cyclopropylcarboxamides related to cis-permethrin were synthesized from the acid chloride of permethrin acid and various arylamines, showcasing the versatility of carboxamide derivatives in synthesis . The preparation of N-methoxy-N-methylamides from carboxylic acids was also achieved using S,S-di(2-pyridyl) dithiocarbonate, highlighting an efficient method for producing Weinreb amides .

Molecular Structure Analysis

The crystal structure of one of the N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, specifically N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was determined using single crystal X-ray diffraction. This compound crystallizes in the triclinic space group Pī, with the cyclohexane ring adopting a chair conformation. The molecular conformation is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring .

Chemical Reactions Analysis

The reactivity of N-methoxy-N-methylcyanoformamide as a reagent for the formation of β-keto Weinreb amides and unsymmetrical ketones has been demonstrated. This reagent enables the one-pot preparation of these compounds from various organometallic species, indicating its potential for diverse chemical transformations . The larvicidal properties of cyclopropylcarboxamides synthesized from permethrin acid suggest that these compounds can undergo biological interactions, which could be explored for pest control applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . The 13C NMR spectroscopy and mass spectrometry were also employed to characterize the synthesized cyclopropylcarboxamides . These analyses are crucial for understanding the properties of the compounds, such as stability, reactivity, and potential applications in various fields, including medicinal chemistry and agriculture.

Applications De Recherche Scientifique

Synthetic Utility and Building Blocks

N-Methoxy-N-methylamide, known as the Weinreb amide, demonstrates significant synthetic utility, serving as an exceptional acylating agent for organolithium or organomagnesium reagents and as a robust equivalent for an aldehyde group. This compound has been exhaustively exploited in various synthetic endeavors, proving its versatility not only in academic circles but also on a kilogram scale by various pharmaceutical industries globally (Balasubramaniam & Aidhen, 2008).

Antiproliferative Activity

The synthesis and biological activity determination of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide revealed significant inhibitory activity against certain cancer cell lines. This points towards its potential application in the development of anticancer therapeutics (Lu et al., 2021).

Neurological Applications

Derivatives of cyclopropanecarboxamide, such as (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide and its derivatives, have been evaluated as NMDA receptor antagonists. This research indicates potential applications in designing treatments for neurological conditions by targeting the NMDA receptors (Shuto et al., 1995).

Chemical Synthesis and Characterization

The versatility of Weinreb amides in the Knorr pyrrole synthesis highlights the compound's role in heterocyclic chemistry, providing a novel method for the synthesis of pyrroles, which are essential in pharmaceutical chemistry (Alberola et al., 1999).

Environmental Stability and Degradation

A study on hydrazone-based hydrogel degradable in acidic environments indicates the potential for using derivatives of cyclopropanecarboxamide in materials science, particularly in developing materials with specific degradation profiles useful in medical applications (Vetrik et al., 2011).

Propriétés

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2S/c1-14-11(4-6-15-7-5-11)8-12-10(13)9-2-3-9/h9H,2-8H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBYYHUFCYYIDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2501442.png)

![Benzo[d]thiazol-2-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2501443.png)

![Ethyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2501447.png)

![(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2501448.png)

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide](/img/structure/B2501451.png)

![1,7-dimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501452.png)

![2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2501454.png)

![(9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B2501459.png)